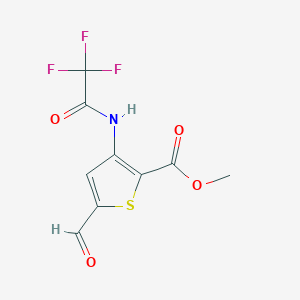

methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate

説明

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate (CAS: 946605-34-1) is a multifunctional thiophene derivative characterized by a trifluoroacetamido group at position 3, a formyl group at position 5, and a methyl ester at position 2 of the thiophene ring. Its molecular formula is C₉H₆F₃NO₄S, with a molar mass of 281.21 g/mol. The formyl group enhances electrophilic reactivity, making this compound a valuable intermediate in organic synthesis, particularly for constructing heterocyclic systems or pharmaceutical scaffolds . The trifluoroacetamido group contributes to metabolic stability and electron-withdrawing effects, which can influence both chemical reactivity and biological activity .

This compound is synthesized via multistep procedures involving condensation, acetylation, or substitution reactions. For example, similar thiophene derivatives are prepared using boron trifluoride-mediated demethylation or Pd-catalyzed cross-coupling reactions (e.g., Heck or Suzuki reactions) .

特性

IUPAC Name |

methyl 5-formyl-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4S/c1-17-7(15)6-5(2-4(3-14)18-6)13-8(16)9(10,11)12/h2-3H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJJBYNPENUHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C=O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of Functional Groups: The formyl and trifluoroacetamido groups are introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and continuous flow reactors to ensure consistency and efficiency .

化学反応の分析

Types of Reactions

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

Oxidation: Methyl 5-carboxy-3-(trifluoroacetamido)thiophene-2-carboxylate

Reduction: Methyl 5-hydroxymethyl-3-(trifluoroacetamido)thiophene-2-carboxylate

Substitution: Products vary based on the nucleophile used.

科学的研究の応用

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

作用機序

The mechanism of action of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trifluoroacetamido group enhances the compound’s stability and binding affinity to its targets .

類似化合物との比較

Table 1: Comparison of Methyl 5-Formyl-3-(Trifluoroacetamido)Thiophene-2-Carboxylate and Analogues

Key Differences and Research Findings

(b) Physicochemical Properties

- However, the trifluoroacetamido group counteracts this by introducing hydrophobicity .

- Thermal Stability : Methyl-substituted derivatives exhibit higher thermal stability (predicted boiling point: 344.3°C) compared to the formyl analogue, which may degrade at elevated temperatures due to aldehyde oxidation .

生物活性

Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique trifluoroacetamido substitution, which enhances its chemical stability and solubility, making it an interesting candidate for various biological applications.

- Molecular Formula : CHFN\OS

- Molecular Weight : Approximately 253.20 g/mol

- Structure : The compound consists of a thiophene ring with a formyl group at the 5-position and a trifluoroacetamido group at the 3-position, contributing to its distinctive reactivity and biological properties.

Antimicrobial Properties

Research indicates that methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate exhibits notable antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve the modulation of enzyme activity, which is critical for bacterial growth and survival.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer studies. Investigations have suggested that it may induce apoptosis in cancer cells through specific molecular interactions. The trifluoroacetamido group appears to play a significant role in enhancing the compound's ability to interact with target proteins involved in cancer cell proliferation.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on various thiophene derivatives, including methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested at varying concentrations, revealing an IC value indicative of its potency.

-

Apoptosis Induction in Cancer Cells :

- In vitro experiments on human cancer cell lines showed that treatment with methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Feature |

|---|---|---|---|

| Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate | Yes | Yes | Trifluoroacetamido group enhances stability |

| Thiophene-2-carboxylic acid | Moderate | No | Lacks trifluoroacetamido group |

| 5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid | Yes | Moderate | Different functional group affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。